Cas no 1484528-49-5 ((R) Nifuratel)

(R)-Nifuratel is a nitrofuran-derived antimicrobial agent with demonstrated efficacy against a broad spectrum of pathogens, including bacteria, fungi, and protozoa. Its chiral (R)-enantiomer exhibits enhanced pharmacological activity compared to the racemic mixture, offering improved target specificity and reduced side effects. The compound acts by inhibiting multiple microbial enzymatic pathways, particularly interfering with nucleic acid synthesis. (R)-Nifuratel is notable for its low resistance development in target organisms and favorable pharmacokinetic profile, including good oral bioavailability and tissue penetration. Its selective toxicity makes it suitable for treating genitourinary and gastrointestinal infections. The enantiomeric purity of (R)-Nifuratel ensures consistent potency and reliable performance in clinical applications.
(R) Nifuratel structure
(R) Nifuratel structure
Product Name:(R) Nifuratel
CAS No:1484528-49-5
MF:C10H11N3O5S
MW:285.276440858841
CID:5219330
Update Time:2025-11-01

(R) Nifuratel Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinone, 5-[(methylthio)methyl]-3-[[(5-nitro-2-furanyl)methylene]amino]-, (5R)-
    • (R) Nifuratel
    • Inchi: 1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/t8-/m1/s1
    • InChI Key: SRQKTCXJCCHINN-MRVPVSSYSA-N
    • SMILES: O1[C@@H](CSC)CN(N=CC2=CC=C([N+]([O-])=O)O2)C1=O

(R) Nifuratel Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N774560-500mg
(R) Nifuratel
1484528-49-5
500mg
$ 7600.00 2023-09-06
TRC
N774560-10mg
(R) Nifuratel
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10mg
$173.00 2023-05-17
TRC
N774560-50mg
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$775.00 2023-05-17
TRC
N774560-100mg
(R) Nifuratel
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100mg
$1378.00 2023-05-17

Additional information on (R) Nifuratel

Introduction to (R) Nifuratel and CAS No 1484528-49-5

The compound with the CAS number 1484528-49-5 is a key chemical entity in the field of pharmaceutical research, particularly known for its role in the development of the active pharmaceutical ingredient (API), (R) Nifuratel. This introduction delves into the properties, applications, and recent advancements associated with this compound, highlighting its significance in modern medicinal chemistry.

(R) Nifuratel, chemically known as 1-(2-thiazolyl)-2-(R)-hydroxyethyltetrahydro-2H-pyran-4-one, has garnered considerable attention due to its broad-spectrum antimicrobial activity. This activity is primarily attributed to its ability to interfere with essential bacterial processes, making it a valuable candidate for treating various infections. The enantiomer configuration, specifically the (R) form, has been found to exhibit enhanced efficacy and reduced side effects compared to other forms, which has spurred extensive research into its mechanisms of action.

Recent studies have elucidated the molecular interactions of (R) Nifuratel with bacterial enzymes, providing insights into its mode of action. One of the critical pathways it disrupts is the bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By inhibiting these enzymes, (R) Nifuratel effectively halts bacterial growth and proliferation. Furthermore, research has shown that it can also induce oxidative stress in bacterial cells by disrupting their electron transport chain, leading to cell death.

The compound’s structural features make it particularly effective against Gram-positive and Gram-negative bacteria, as well as certain protozoan parasites. This broad-spectrum activity has led to its use in treating a variety of infections, including urinary tract infections (UTIs), respiratory tract infections, and gastrointestinal infections. The ability of (R) Nifuratel to cross biological barriers also makes it a promising candidate for topical applications and systemic treatments.

In clinical settings, (R) Nifuratel has been used as a first-line treatment for uncomplicated UTIs due to its efficacy and safety profile. Comparative studies have shown that it is as effective as traditional antibiotics like nitrofurantoin but with a lower incidence of side effects such as nausea and headache. Additionally, its long half-life allows for less frequent dosing, improving patient compliance.

The synthesis of (R) Nifuratel involves complex organic reactions that require precise control over stereochemistry. The (R) configuration is crucial for its biological activity, and any deviation can lead to significantly reduced efficacy. Advances in chiral synthesis techniques have enabled more efficient and scalable production of this enantiomer, making it more accessible for clinical use.

Recent research has also explored the potential of (R) Nifuratel in combination therapies. Studies suggest that combining it with other antimicrobial agents can lead to synergistic effects, reducing the likelihood of antibiotic resistance development. This approach is particularly important in light of the growing global concern over multidrug-resistant bacteria.

The pharmacokinetic properties of (R) Nifuratel have been thoroughly investigated to optimize therapeutic outcomes. It is well-absorbed after oral administration and exhibits high bioavailability. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and excreted primarily through urine. Understanding these metabolic pathways has helped in predicting potential drug-drug interactions and optimizing dosing regimens.

The safety profile of (R) Nifuratel has been extensively evaluated through preclinical and clinical trials. While generally well-tolerated, some patients may experience mild side effects such as dizziness or rash. These side effects are typically transient and resolve without intervention. Long-term studies are ongoing to monitor any potential delayed adverse effects.

The future prospects for (R) Nifuratel are promising, with ongoing research exploring new applications beyond traditional antimicrobial uses. Investigational studies are examining its potential role in treating inflammatory conditions by modulating immune responses. Additionally, its ability to interact with bacterial biofilms suggests potential applications in preventing hospital-acquired infections.

In conclusion, the compound with CAS number 1484528-49-5, which serves as the precursor for the API (R) Nifuratel, represents a significant advancement in antimicrobial therapy. Its broad-spectrum activity, favorable pharmacokinetic profile, and low side-effect profile make it a valuable tool in modern medicine. As research continues to uncover new applications and improve synthetic methodologies, the impact of this compound on global health is likely to grow even further.

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